molecular formula C8H6ClFO B6314450 2-Chloro-3-fluoro-5-methylbenzaldehyde CAS No. 1805225-87-9

2-Chloro-3-fluoro-5-methylbenzaldehyde

Cat. No. B6314450
CAS RN: 1805225-87-9
M. Wt: 172.58 g/mol
InChI Key: IJTPVLPVMVHACD-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1805225-87-9 . It is a solid substance at room temperature and has a molecular weight of 172.59 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a methyl group, and an aldehyde group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Safety and Hazards

2-Chloro-3-fluoro-5-methylbenzaldehyde is classified under GHS07 for safety and hazards . The compound has a signal word of “Warning” and comes with precautionary statements . More specific safety data and hazard statements can be found in the compound’s Material Safety Data Sheet .

Mechanism of Action

Biochemical Pathways

Benzaldehyde derivatives can participate in various biochemical reactions, but the specific pathways and downstream effects for this compound require further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-fluoro-5-methylbenzaldehyde are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. As a small molecule, it is expected to have good absorption and distribution properties .

properties

IUPAC Name

2-chloro-3-fluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPVLPVMVHACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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